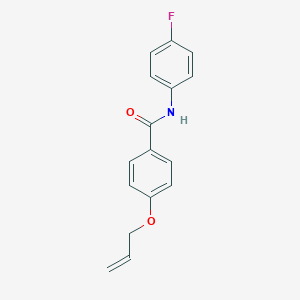

4-(allyloxy)-N-(4-fluorophenyl)benzamide

Description

4-(Allyloxy)-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-allyloxy substituent on the benzoyl ring and a 4-fluorophenyl group attached to the amide nitrogen. This compound has garnered attention as a lead molecule in modulating neuronal nicotinic acetylcholine receptors (nAChRs).

Properties

Molecular Formula |

C16H14FNO2 |

|---|---|

Molecular Weight |

271.29g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-prop-2-enoxybenzamide |

InChI |

InChI=1S/C16H14FNO2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h2-10H,1,11H2,(H,18,19) |

InChI Key |

DQOIXHPNMSCBIJ-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues Targeting nAChRs

The lead compound (4-(allyloxy)-N-(4-fluorophenyl)benzamide) was identified through virtual screening and structure-activity relationship (SAR) studies on 27 benzamide analogs. Key findings include:

- Selectivity : The allyloxy group at the 4-position enhances α4β2 nAChR inhibition, while modifications to the aryloxy or alkyl groups reduce potency. For example, replacing the allyloxy with methoxy or ethyl groups diminishes selectivity by >50% .

- Fluorophenyl vs. Pyridinyl : Replacing the 4-fluorophenyl group with a 6-methylpyridin-2-yl moiety (as in compound 1, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) retains activity but reduces subtype selectivity .

Table 1: SAR of Benzamide Derivatives Targeting nAChRs

| Compound | R1 (Benzoyl Substituent) | R2 (Amide Substituent) | α4β2 IC₅₀ (µM) | α3β4 IC₅₀ (µM) | Selectivity Ratio (α3β4/α4β2) |

|---|---|---|---|---|---|

| Lead Compound | 4-Allyloxy | 4-Fluorophenyl | 0.12 | 0.60 | 5.0 |

| Compound 5 (Analog) | 4-Ethoxy | 4-Fluorophenyl | 0.45 | 1.10 | 2.4 |

| Compound 1 (Analog) | 4-Allyloxy | 6-Methylpyridin-2-yl | 0.15 | 0.40 | 2.7 |

Fluorophenyl-Benzamide Derivatives in Other Therapeutic Contexts

2.2.1 Antifungal Agents PC945, a triazole antifungal agent, shares the N-(4-fluorophenyl)benzamide motif but incorporates a complex triazole-piperazine scaffold. While PC945 targets fungal lanosterol 14α-demethylase, the benzamide-fluorophenyl moiety contributes to its pharmacokinetic stability and tissue penetration .

2.2.2 Butyrylcholinesterase (BChE) Inhibitors Compound 19 (4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide) from demonstrates that replacing the allyloxy group with a dihydroisoquinoline-methyl group shifts activity toward BChE inhibition (IC₅₀ = 1.8 µM). This highlights the critical role of the benzamide’s substituents in target specificity .

2.2.3 PD-L1 Inhibitors

In -chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (compound 4) shows 53.3% PD-L1 inhibition. The 4-fluorophenyl group enhances binding affinity to PD-L1’s hydrophobic pocket, whereas the allyloxy group in the lead nAChR modulator likely disrupts this interaction due to steric bulk .

Halogen-Substituted Benzamides

The position and type of halogen significantly influence bioactivity:

- 4-Fluorophenyl : Optimal for nAChR modulation () and antifungal activity (PC945) .

- Chlorine/Bromine Substituents: Compounds like N-(4-chloro-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (compound 21, ) exhibit reduced BChE inhibition (IC₅₀ = 4.2 µM) compared to fluorine analogs, likely due to increased hydrophobicity .

Allyloxy-Containing Analogues

The allyloxy group in this compound is rare among benzamides. A structurally related compound, 4-(1-((allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-N-(4-fluorophenyl)thiophene-3-carboxamide (compound 10, ), demonstrates anti-tau aggregation activity. This suggests the allyloxy group’s versatility in modulating diverse targets, contingent on the core scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.